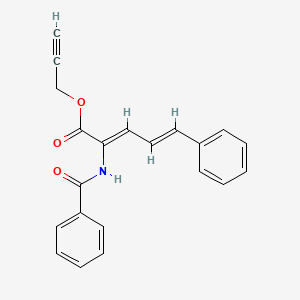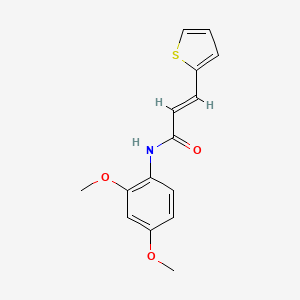
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate, also known as PBPD, is a synthetic compound with potential therapeutic applications. PBPD belongs to the class of chalcone derivatives, which have been extensively studied for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate is not fully understood, but it is thought to involve multiple pathways. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been reported to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis and metabolism. Additionally, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Biochemical and physiological effects:
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to have a low toxicity profile and to be well-tolerated in animal models. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been shown to reduce oxidative stress and to improve antioxidant defenses in animal models of inflammation. Furthermore, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to inhibit the growth of cancer cells and to induce apoptosis by activating the caspase signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has several advantages for lab experiments, including its low toxicity profile, well-established synthesis method, and diverse pharmacological activities. However, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate also has some limitations, including its limited solubility in water and its relatively low potency compared to other chalcone derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate and to optimize its pharmacological properties.
Orientations Futures
There are several future directions for research on 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate. First, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate in animal models and humans. Second, the potential use of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Third, the development of more potent and selective 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate analogs could lead to the discovery of novel drugs with improved pharmacological properties. Finally, the use of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate as a molecular probe for studying the role of NF-κB and other signaling pathways in disease pathogenesis could provide valuable insights into the underlying mechanisms of various diseases.
Méthodes De Synthèse
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate can be synthesized by the Claisen-Schmidt condensation reaction between benzoylacetone and 2-propyn-1-yl-5-phenylpent-2,4-dienoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The purity of the synthesized 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway. Furthermore, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of inflammation.
Propriétés
IUPAC Name |
prop-2-ynyl (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-2-16-25-21(24)19(15-9-12-17-10-5-3-6-11-17)22-20(23)18-13-7-4-8-14-18/h1,3-15H,16H2,(H,22,23)/b12-9+,19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBWZJOUDAPIO-YDJMSOKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C/C=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)
![methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)

![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)